molecular formula C8H17N B1582124 4,4-Dimethylcyclohexanamine CAS No. 20615-18-3

4,4-Dimethylcyclohexanamine

Cat. No. B1582124
CAS RN: 20615-18-3
M. Wt: 127.23 g/mol
InChI Key: CAUXQOLTFGCRKD-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexanamine, also known as DMHA, is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.23 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4,4-Dimethylcyclohexanamine is 1S/C8H17N/c1-8(2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with two methyl groups attached to the same carbon atom, and an amine group attached to a different carbon atom on the ring.


Physical And Chemical Properties Analysis

4,4-Dimethylcyclohexanamine has a density of 0.8±0.1 g/cm³ . It has a boiling point of 160.5±8.0 °C at 760 mmHg . The vapor pressure is 2.4±0.3 mmHg at 25°C . The flash point is 30.2±9.7 °C . The index of refraction is 1.445 . The molar refractivity is 40.5±0.3 cm³ . The polar surface area is 26 Ų . The polarizability is 16.1±0.5 10^-24 cm³ . The surface tension is 28.8±3.0 dyne/cm . The molar volume is 152.4±3.0 cm³ .

Scientific Research Applications

Analytical Chemistry and Toxicology

  • Analytical Profiling and Toxicological Analysis : 4,4-Dimethylcyclohexanamine has been identified and analyzed in the context of psychoactive substances. For example, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including 4,4-Dimethylcyclohexanamine, using various analytical techniques for their detection in biological matrices like blood, urine, and vitreous humor. This research is significant for forensic toxicology and drug monitoring (De Paoli et al., 2013).

Medicinal Chemistry

  • Antimicrobial Applications : A study by Ghorab et al. (2017) demonstrated the synthesis of novel derivatives of 4,4-Dimethylcyclohexanamine with significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings are important for the development of new antimicrobial agents (Ghorab et al., 2017).

Material Science

  • Polymer Chemistry : Liaw et al. (2006) synthesized new polyamides and polyimides using a monomer containing 4,4-Dimethylcyclohexanamine derivatives. These polymers exhibited excellent solubility and mechanical properties, relevant for material science applications (Liaw et al., 2006).

Safety And Hazards

4,4-Dimethylcyclohexanamine is classified as a corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

4,4-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUXQOLTFGCRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329547
Record name 4,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylcyclohexanamine

CAS RN

20615-18-3
Record name 4,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylcyclohexan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,4-Dimethylcyclohexanone oxime (D296) (10 g, 71 mmol, 1 equiv) in EtOH (100 ml) was stirred with Raney Ni (1 g, 10% w/w) under an atmosphere of H2 (50 psi) for 4 days. The catalyst was filtered off through a pad of celite and HCl (1M in Et2O, 100 ml, 100 mmol, 1.4 equiv) were added. The precipitate formed was filtered off and dissolved in water. The aqueous phase was washed with Et2O and made strongly basic with KOH pellets then extracted twice with CH2Cl2. The combined organic phases were dried over MgSO4 and concentrated in vacuo to give 4,4-dimethylcyclohexanamine (F83) (8 g, 89%) as a clear oil which was used in the next step without further purification.
Quantity
10 g
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100 mL
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1 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 4,4-dimethylcyclohexanone oxime (D52) (10 g) in ethanol (100 ml) was hydrogenated over Raney nickel at 50 psi for 3 days. 1M HCl in ether (100 ml) was added and the solvent removed to afford the amine as the hydrochloride salt. The title compound (D53) was liberated prior to use by dissolving in water and making strongly basic (KOH pallets), extracting with DCM (2×), drying with (Na2SO4) and evaporating the solvent carefully.
Quantity
10 g
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reactant
Reaction Step One
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100 mL
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solvent
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-Dimethylcyclohexanamine
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4,4-Dimethylcyclohexanamine
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4,4-Dimethylcyclohexanamine
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4,4-Dimethylcyclohexanamine
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4,4-Dimethylcyclohexanamine
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4,4-Dimethylcyclohexanamine

Citations

For This Compound
4
Citations
SK Bhal, K Lanevskij - pharm-community.com
While the majority of synthetic medicinal chemists strive to produce compounds in accordance with ADME-Tox and physicochemical property requirements, achieving this while …
Number of citations: 0 pharm-community.com
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: The indole framework is considered as one of the privileged structures in the area of medicinal chemistry and drug discovery because compounds containing this …
Number of citations: 29 www.ingentaconnect.com
RR Kondreddi, J Jiricek, SPS Rao… - Journal of medicinal …, 2013 - ACS Publications
Indole-2-carboxamides have been identified as a promising class of antituberculosis agents from phenotypic screening against mycobacteria. One of the hits, indole-2-carboxamide …
Number of citations: 103 pubs.acs.org
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. It is endemic in South and Central America and recently has been found in other parts of the world, due to …
Number of citations: 7 pubs.acs.org

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